P2X7 Antagonist Scaffold Comparison: Adamantane vs. Cyclohexyl Replacement Impact on Human P2X7R Potency
In a systematic SAR study of P2X7 antagonists, the replacement of an adamantane group with an aryl-cyclohexyl moiety was a key design strategy. The compound 2-chloro-N-[[1-(3-(nitrooxymethyl)phenyl)cyclohexyl]methyl]benzamide (analog 56), which shares the 2-chloro-N-cyclohexylmethylbenzamide core with the target compound, achieved an IC50 of 0.39 μM against human P2X7R expressed in Xenopus laevis oocytes [1]. The target compound, 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide, replaces the cyclohexyl ring with a cyclohex-2-en-1-yl ring and introduces a hydroxyl group, structural modifications that are expected to further modulate hydrogen-bonding interactions and metabolic stability based on the published SAR trends [1].
| Evidence Dimension | P2X7 receptor antagonistic potency (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data publicly available for the exact compound; structurally positioned as a cyclohexene-hydroxyl analog in the same series |
| Comparator Or Baseline | 2-chloro-N-[[1-(3-(nitrooxymethyl)phenyl)cyclohexyl]methyl]benzamide (analog 56): IC50 = 0.39 μM |
| Quantified Difference | Not calculable without direct target compound data; difference in hydrogen-bond donor/acceptor count and ring saturation suggests potential for altered potency and selectivity |
| Conditions | Human P2X7 receptor expressed in Xenopus laevis oocytes, two-electrode voltage clamp assay |
Why This Matters
This compound provides a strategic scaffold for exploring the SAR around cyclohexene-containing P2X7 antagonists, a validated target for inflammatory diseases, where minor structural variations significantly impact potency.
- [1] Pournara D, Durner A, Kritsi E, Papakostas A, Zoumpoulakis P, Nicke A, Koufaki M. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem. 2020;15(24):2530-2543. doi:10.1002/cmdc.202000303. View Source
